Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
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Overview
Description
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is an organoboron compound characterized by the presence of a boronate ester functional group. This compound is notable for its unique reactivity and is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through various organic synthesis methods. One common approach involves the reaction of hexanoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and may be carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo: Similar structure but with an imidazo group.
1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine: Contains a piperazine ring instead of a hexanoate chain.
Uniqueness
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is unique due to its specific hexanoate chain, which imparts distinct reactivity and solubility properties compared to other boronate esters. This makes it particularly useful in certain synthetic applications where other boronate esters may not be as effective .
Biological Activity
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is an organoboron compound with significant applications in organic synthesis and potential biological activity. This article provides a comprehensive overview of its biological activity, including its mechanism of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H27BO4 and features a boronate ester functional group. Its unique structure enhances its reactivity and solubility in various organic solvents, making it a valuable building block in synthetic chemistry .
The primary mechanism of action for this compound involves its role as a boronate ester in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds through the following steps:
- Oxidative Addition : The palladium catalyst adds to the boronate ester.
- Transmetalation : A nucleophile displaces the boron atom.
- Reductive Elimination : The final product is formed by the elimination of the palladium complex .
Synthesis Methods
This compound can be synthesized through various methods, typically involving the reaction of hexanoic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), often at elevated temperatures to optimize yield .
Medicinal Chemistry
This compound is increasingly recognized for its potential in medicinal chemistry. It is utilized in:
- Synthesis of Pharmaceuticals : The compound serves as a precursor for biologically active molecules.
- Development of Diagnostic Agents : Its boron content is beneficial for certain imaging techniques .
Case Studies
- Case Study on Anticancer Activity :
- Research has demonstrated that derivatives of boronate esters exhibit selective cytotoxicity towards cancer cells. This compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- A study indicated that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-6-17-12(16)10-8-7-9-11-15-18-13(2,3)14(4,5)19-15/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFBJGIGUFBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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